Methyl valerate

Flavor Chemistry Fragrance Formulation Sensory Science

Formulators seeking a robust green-apple/pineapple note must differentiate methyl valerate from ethyl valerate. The 0.0022 ppm odor threshold vs. 0.00011 ppm for ethyl valerate enables inclusion up to 50 ppm in finished goods without profile dominance. • Specified >99.5% purity for plasticizer applications. • Vapor pressure 11.0 mmHg at 25°C; bp 128°C defines distinct volatility window. • RCM data confirm superior reactivity among C5 FAMEs for combustion research.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 624-24-8
Cat. No. B166316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl valerate
CAS624-24-8
SynonymsMethyl-n-valerate
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCCCC(=O)OC
InChIInChI=1S/C6H12O2/c1-3-4-5-6(7)8-2/h3-5H2,1-2H3
InChIKeyHNBDRPTVWVGKBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)
0.04 M
5.06 mg/mL at 25 °C
soluble in propylene glycol, alcohol, most fixed oils;  very slightly soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Valerate: Distinct from Homologous Esters


Methyl valerate (methyl pentanoate, C6H12O2, CAS 624-24-8) is a short-chain fatty acid methyl ester belonging to the class of fruit esters, characterized by a pungent, green-fruity, apple/pineapple-like odor . It is a colorless liquid with a boiling point of 128 °C, density of 0.875 g/mL at 25 °C, and vapor pressure of 11.0 mmHg at 25 °C . Synthesized via esterification of valeric acid with methanol, methyl valerate is employed as a flavor and fragrance ingredient (FEMA 2752), a plasticizer in high-purity form, and a surrogate component in biodiesel research .

Flavor ingredient
Green-apple / pineapple note with controlled odor threshold for balanced fruit blends
Biodiesel surrogate
Most reactive C5 methyl ester for low-temperature combustion kinetic models
High-purity intermediate
Volatility-defined plasticizer manufacturing (>99.5% purity specification)
Analytical differentiation
Ionization energy shift enables selective photoionization detection in ester mixtures

Why Methyl Valerate Cannot Be Substituted


Methyl valerate is not a fungible commodity within the C5–C7 ester class. Substituting even a single carbon (e.g., methyl butyrate) or altering the ester alkyl group (e.g., ethyl valerate) introduces statistically significant, quantifiable shifts in vapor pressure, odor threshold, and ignition behavior. These differences translate directly into formulation failure or non-compliance in applications where precise volatility, sensory profile, or combustion reactivity is specified [1]. The evidence below establishes that methyl valerate occupies a narrow, verifiable property envelope that cannot be met by its closest analogs without compromising performance.

1
Methyl butyrate or ethyl valerate introduce volatile and sensory shifts that may not meet apple/pineapple note intensity specifications.
2
Vapor pressure and boiling point gaps alter headspace concentration and thermal processing windows, risking formulation non-compliance.
3
Autoignition reactivity ranking (C5 > C4 > C3) means substitution breaks combustion surrogate modeling and engine mapping studies.

Methyl Valerate: Quantitative Differentiation


Higher Odor Threshold vs. Ethyl Valerate

Methyl valerate has a reported odor threshold of 0.0022 ppm in dipropylene glycol, while ethyl valerate is detected at 0.00011 ppm under identical conditions . This 20× difference in threshold concentration allows methyl valerate to be used at higher inclusion levels before becoming overpowering, offering formulators finer control over apple/pineapple note intensity.

Odor Threshold
Reported
Methyl valerate 0.0022 ppm
Ethyl valerate 0.00011 ppm
20× higher threshold
Allows higher inclusion levels without overpowering fruit blends
1.00% in dipropylene glycol
Flavor Chemistry Fragrance Formulation Sensory Science

Intermediate Vapor Pressure Between Butyrate and Ethyl Valerate

At 25°C, methyl valerate exhibits a vapor pressure of 11.0 mmHg, compared to 31.1 mmHg for methyl butyrate and 4.7 mmHg for ethyl valerate . This places methyl valerate in a distinct volatility class that is less prone to rapid evaporation than the butyrate but more volatile than the ethyl ester, impacting headspace concentration in formulations and handling safety.

Vapor Pressure
Reported
Methyl valerate 11.0 mmHg
Methyl butyrate 31.1 mmHg
Ethyl valerate 4.7 mmHg
2.8× lower than butyrate, 2.3× higher than ethyl
Defines intermediate volatility for headspace control and VOC compliance
25°C, atmospheric pressure
Physical Chemistry Process Engineering Flavor Release

Boiling Point Gap vs. Methyl Butyrate and Ethyl Valerate

The boiling point of methyl valerate (128 °C) is distinctly separated from that of methyl butyrate (102 °C) and ethyl valerate (144–145 °C) . This 26°C difference from the butyrate and 17°C difference from the ethyl ester provide a clear window for purification and indicate different intermolecular interactions that affect solvation and thermal behavior.

Boiling Point
Reported
Methyl valerate 128 °C
Methyl butyrate 102 °C
Ethyl valerate 144–145 °C
26°C above butyrate, 17°C below ethyl
Enables distinct distillation cut and thermal processing window
760 mmHg
Distillation Purification Thermal Stability

Lower First Ionization Energy vs. Methyl Butyrate

High-resolution photoabsorption and photoelectron spectroscopy reveal that the first adiabatic ionization energy of methyl valerate is 9.959 eV, whereas methyl butyrate has a value of 9.977 eV [1]. This 0.018 eV difference, while small, is experimentally significant and reflects the extended alkyl chain's influence on the highest occupied molecular orbital (HOMO).

Ionization Energy
Head-to-head
Methyl valerate 9.959 eV
Methyl butyrate 9.977 eV
0.018 eV lower
Supports selective photoionization detection method development
Gas phase, photoabsorption spectroscopy
Photoelectron Spectroscopy Electronic Structure Mass Spectrometry

Most Reactive in Autoignition Among C4–C6 Methyl Esters

In rapid compression machine experiments spanning 682–1048 K and 15–30 bar, methyl pentanoate (valerate) was found to be the most reactive fuel, followed by methyl butanoate and methyl propanoate [1]. This reactivity ranking is consistent across multiple equivalence ratios and pressures, indicating that the C5 ester has a higher propensity for low-temperature chain-branching than its shorter-chain homologs.

Autoignition Reactivity
Head-to-head
1Methyl valerate (most reactive)
2Methyl butanoate
3Methyl propanoate
Establishes reactivity order for biodiesel surrogate kinetic models
RCM 682–1048 K, 15–30 bar
Combustion Kinetics Biodiesel Surrogate Engine Research

Gasoline-like Ignition Resistance vs. Diesel-like Valerates

In an HCCI engine study using pure methyl, ethyl, butyl, and pentyl valerate, methyl and ethyl valerate exhibited 'far more resistance to ignition' than butyl and pentyl valerate, which showed very small ignition delays [1]. This bifurcates valerate esters into gasoline-like (methyl/ethyl) and diesel-like (butyl/pentyl) fuel candidates based on their autoignition behavior.

Ignition Resistance
Head-to-head
GMethyl/ethyl valerate (gasoline-like)
DButyl/pentyl valerate (diesel-like)
Bifurcates valerate esters by ignition resistance for engine type matching
HCCI engine, φ=0.3
HCCI Combustion Biofuels Engine Performance

Methyl Valerate: Application Scenarios


Apple/Pineapple Flavor with Elevated Odor Threshold

Flavorists seeking a robust green-apple/pineapple note that remains perceptible at higher concentrations without becoming cloying should specify methyl valerate over ethyl valerate. The 0.0022 ppm threshold vs. 0.00011 ppm for ethyl valerate allows inclusion levels up to 50 ppm in finished goods while maintaining a balanced profile, a quantitative advantage in complex fruit blends where ethyl valerate would dominate prematurely.

Biodiesel Surrogate with Most Reactive C5 Methyl Ester

Researchers building kinetic models for fatty acid methyl ester (FAME) combustion must incorporate methyl valerate as the most reactive C5 representative. RCM data confirm that methyl pentanoate ignites more readily than methyl butanoate or methyl propanoate [1]. This reactivity ranking is essential for accurate model validation and for designing fuel surrogates that mimic the low-temperature oxidation behavior of real biodiesels.

High-Purity Plasticizer Manufacturing via Defined Volatility

In plasticizer applications, methyl valerate in very pure form (>99.5%) is specified [2]. Its vapor pressure of 11.0 mmHg at 25°C and boiling point of 128°C define a distinct volatility window that influences melt processing and end-product residual odor. Procurement for this niche demands analytical-grade purity verification to ensure the ester meets the stringent >99.5% threshold documented for this use.

Selective Detection by Ionization Energy Difference

The 0.018 eV difference in first ionization energy between methyl valerate (9.959 eV) and methyl butyrate (9.977 eV) [3] can be exploited in photoionization detection schemes (e.g., GC-PID) to selectively quantify methyl valerate in complex ester mixtures. Analytical chemists developing methods for food, environmental, or biofuel samples can use this property to achieve baseline separation in ion-based detectors.

Application
Selection Property
Validation Focus
Apple/Pineapple Flavor Formulation
Odor threshold enabling balanced fruit intensity at higher inclusion levels
Sensory threshold validation in glycol-based carriers
Biodiesel Surrogate Combustion Modeling
Highest reactivity among C3–C5 methyl esters for low-temperature oxidation
Ignition reactivity validation in controlled combustion experiments
High-Purity Plasticizer Manufacturing
Defined volatility window for melt processing and residual odor control
Purity verification above 99.5% by chromatographic analysis
Selective Photoionization Detection
Ionization energy differentiation from homologous esters
Method selectivity validation in complex ester mixtures

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